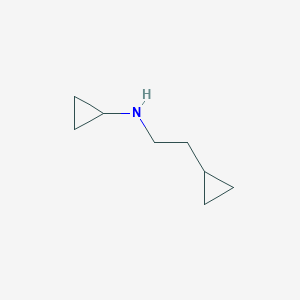

N-(2-cyclopropylethyl)cyclopropanamine

Description

Historical Context and Development of Cyclopropylamine Chemistry

The development of cyclopropylamine chemistry traces its origins to the early twentieth century when researchers first began investigating the unique properties of three-membered carbocyclic rings. The synthesis of cyclopropylamine itself was initially achieved through the Hofmann degradation of cyclopropanecarboxamide, a process that has undergone significant refinement over the decades. Early work in this field was driven by the recognition that the high ring strain inherent in cyclopropane systems, approximately 27 kilocalories per mole, could be harnessed to create highly reactive synthetic intermediates.

The classical approach to cyclopropylamine synthesis involved a multi-step process beginning with gamma-butyrolactone as the starting material. This methodology required the conversion of gamma-butyrolactone to 4-chlorobutyric acid through hydrochlorination, followed by esterification and subsequent ring closure to form cyclopropanecarboxylate. The resulting ester was then converted to the corresponding amide through reaction with gaseous ammonia under anhydrous conditions, ultimately yielding cyclopropylamine through the Hofmann rearrangement.

Significant advances in cyclopropylamine chemistry occurred during the latter half of the twentieth century, particularly with the development of more efficient synthetic methodologies. The Simmons-Smith reaction emerged as a powerful tool for cyclopropane formation, utilizing carbenoid reagents such as iodomethylzinc iodide for the conversion of alkenes to cyclopropanes. Additionally, metal-catalyzed reactions involving diazo compounds provided alternative pathways for cyclopropane construction, expanding the synthetic toolkit available to researchers.

Recent developments have focused on the creation of more complex cyclopropylamine derivatives through sophisticated synthetic strategies. The Kulinkovich reaction, originally developed for the conversion of esters to cyclopropanols, has been successfully adapted for the preparation of aminocyclopropane moieties when applied to amides and nitriles. These methodological advances have enabled the synthesis of increasingly complex polycyclopropyl systems, including compounds bearing multiple cyclopropyl substituents.

Significance of Cyclopropyl-Containing Amines in Chemical Research

Cyclopropyl-containing amines occupy a prominent position in chemical research due to their unique combination of structural rigidity and electronic properties. The presence of the cyclopropyl group introduces significant conformational constraints while simultaneously providing access to distinctive reactivity patterns that are not observed in acyclic or larger ring systems. These compounds serve as valuable probes for understanding the relationship between molecular structure and biological activity, particularly in the context of enzyme-substrate interactions.

The pharmaceutical industry has demonstrated considerable interest in cyclopropylamine derivatives due to their potential as therapeutic agents. These compounds have found application in the development of monoamine oxidase inhibitors, where the cyclopropyl moiety plays a crucial role in regulating neurotransmitter activity. The structural rigidity imparted by the cyclopropyl group enhances binding affinity and selectivity for target enzymes, leading to improved pharmacological profiles compared to their acyclic counterparts.

In agricultural chemistry, cyclopropylamine derivatives have emerged as important building blocks for the synthesis of herbicides, fungicides, and insecticides. The chemical reactivity of the cyclopropyl group facilitates the formation of stable, biologically active compounds that provide effective crop protection. The unique electronic properties of the cyclopropyl substituent contribute to the mechanism of action of these agrochemicals, often through interactions with specific enzymatic targets in pest organisms.

Material science applications represent another significant area where cyclopropyl-containing amines have demonstrated utility. The incorporation of cyclopropyl groups into polymer backbones results in materials with exceptional mechanical and thermal properties. The rigidity introduced by the three-membered ring leads to enhanced glass transition temperatures and improved dimensional stability, making these materials suitable for high-performance applications in aerospace and electronics industries.

Research in chemical biology has utilized cyclopropylamine derivatives as molecular tools for studying enzyme mechanisms and biological pathways. The strained nature of the cyclopropyl ring makes these compounds excellent substrates for investigating radical-mediated enzymatic transformations. The predictable reactivity patterns of cyclopropyl groups have enabled researchers to design mechanism-based inhibitors and activity-based probes for various enzyme classes.

Structural Uniqueness of N-(2-cyclopropylethyl)cyclopropanamine

This compound exhibits several distinctive structural features that differentiate it from other members of the cyclopropylamine family. The compound contains two cyclopropyl rings connected through an ethyl linker, creating a bis-cyclopropyl system with unique conformational and electronic properties. This structural arrangement provides opportunities for investigating the cooperative effects of multiple strained rings within a single molecular framework.

The molecular formula of this compound can be represented as C8H15N, indicating a total molecular weight of 125.21 daltons. The compound features a primary amine nitrogen atom that serves as the central connecting point between the ethyl linker and one of the cyclopropyl rings. This structural arrangement creates an asymmetric molecule with distinct electronic environments around each cyclopropyl substituent.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C8H15N |

| Molecular Weight | 125.21 g/mol |

| Number of Cyclopropyl Rings | 2 |

| Linker Length | 2 carbon atoms |

| Nitrogen Substitution Pattern | Secondary amine |

The conformational behavior of this compound is significantly influenced by the presence of two cyclopropyl groups. The ethyl linker provides sufficient flexibility to allow rotation around the carbon-carbon and carbon-nitrogen bonds, while the rigidity of the cyclopropyl rings constrains the overall molecular geometry. This combination of flexibility and rigidity creates a unique conformational landscape that may influence the compound's interactions with biological targets and its reactivity in chemical transformations.

The electronic properties of this compound are dominated by the presence of the two cyclopropyl substituents and the central amine functionality. The cyclopropyl groups exhibit sigma-donor and pi-acceptor characteristics, which can influence the basicity of the nitrogen atom and the overall reactivity of the molecule. The through-space and through-bond interactions between the two cyclopropyl rings may result in unique electronic coupling effects that are not observed in mono-cyclopropyl systems.

The steric profile of this compound is characterized by the bulky nature of the cyclopropyl substituents. Despite their small size, cyclopropyl groups exhibit significant steric hindrance due to their rigid geometry and the high degree of substitution around the ring carbons. The presence of two such groups in close proximity creates a highly congested molecular environment that may influence the compound's chemical reactivity and biological activity.

Research Scope and Objectives

The research scope for this compound encompasses several interconnected areas of investigation, each designed to elucidate different aspects of the compound's properties and potential applications. The primary research objectives focus on understanding the unique chemical and physical properties that arise from the bis-cyclopropyl structure, with particular attention to how these properties differ from those of simpler cyclopropylamine derivatives.

Synthetic methodology development represents a central research objective, given the challenges associated with constructing polycyclopropyl systems. The synthesis of this compound requires careful consideration of the order of operations to avoid undesired ring-opening reactions that could compromise the integrity of the cyclopropyl groups. Research in this area aims to develop efficient, scalable synthetic routes that can provide access to the compound and related derivatives for further study.

Conformational analysis constitutes another critical research area, as the presence of two cyclopropyl groups connected through a flexible linker creates complex conformational possibilities. Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, are essential tools for mapping the conformational energy landscape and identifying preferred molecular geometries. These studies provide fundamental insights into the structural preferences of bis-cyclopropyl systems and their implications for chemical reactivity.

Reactivity studies form a core component of the research program, focusing on how the unique structural features of this compound influence its behavior in various chemical transformations. The presence of two strained rings within the same molecule raises questions about selectivity and regioselectivity in ring-opening reactions, as well as the potential for cooperative effects between the cyclopropyl groups. These investigations contribute to the broader understanding of strained ring chemistry and may reveal new synthetic applications for polycyclopropyl compounds.

Biological activity screening represents an important research objective, given the established role of cyclopropylamine derivatives in medicinal chemistry. The unique structural features of this compound may confer distinctive biological properties that could be exploited for therapeutic applications. Research in this area involves systematic evaluation of the compound's interactions with various biological targets, including enzymes, receptors, and transport proteins.

Physical property characterization provides essential baseline data for all other research activities. This includes determination of fundamental properties such as melting point, boiling point, solubility profiles, and spectroscopic characteristics. Understanding these properties is crucial for developing appropriate handling procedures and for predicting the compound's behavior in various applications.

Structure

2D Structure

Properties

CAS No. |

1249298-67-6 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

N-(2-cyclopropylethyl)cyclopropanamine |

InChI |

InChI=1S/C8H15N/c1-2-7(1)5-6-9-8-3-4-8/h7-9H,1-6H2 |

InChI Key |

ZHSDFVHRXCYLCF-UHFFFAOYSA-N |

SMILES |

C1CC1CCNC2CC2 |

Canonical SMILES |

C1CC1CCNC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₈H₁₅N (calculated).

- Molecular Weight : ~125.21 g/mol.

- Synthesis : Likely via reductive amination (e.g., coupling cyclopropylamine with a carbonyl precursor) or catalytic hydrogenation of imine intermediates, as observed in related compounds .

Comparative Analysis with Similar Compounds

The following table summarizes critical differences between N-(2-cyclopropylethyl)cyclopropanamine and its analogs:

Structural and Functional Differences

- Aliphatic Chains (e.g., cyclopropylethyl): Enhance lipophilicity and resistance to oxidative degradation due to cyclopropane’s strained ring . Heterocyclic Moieties (e.g., piperidine, pyridine): Modify basicity and solubility, influencing drug-receptor interactions .

Physicochemical Properties

- Lipophilicity : The target compound’s cyclopropylethyl chain likely results in higher logP values compared to aromatic analogs, favoring membrane permeability.

- Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas nitro groups () may reduce it.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-cyclopropylethyl)cyclopropanamine typically involves:

- Preparation of cyclopropyl-containing intermediates, such as cyclopropylamine and cyclopropyl-substituted alkyl halides or esters.

- Alkylation or amination reactions to introduce the 2-cyclopropylethyl substituent onto the cyclopropanamine core.

Preparation of Cyclopropylamine

Cyclopropylamine is a key intermediate in the synthesis of this compound. A well-documented industrial method for cyclopropylamine production involves the following steps:

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1. Ring cleavage of gamma-butyrolactone | Gamma-butyrolactone is reacted with hydrogen chloride (HCl) under elevated temperature and pressure to form 4-chlorobutyric acid. | 70–75 °C, 10–15% excess HCl, pressurized reactor (up to 300 psig) | Catalyst may be used to increase rate; temperature control critical to avoid reverse reaction. |

| 2. Esterification | 4-chlorobutyric acid is esterified with a secondary or tertiary alcohol (e.g., methanol) in the presence of acid catalyst to form 4-chlorobutyrate ester. | Acid catalysis, toluene solvent, mild heating | Esterification performed without purification step; choice of alcohol affects subsequent cyclization. |

| 3. Cyclization to cyclopropanecarboxylate ester | Treatment of the 4-chlorobutyrate ester with sodium hydroxide and phase transfer catalyst induces intramolecular cyclization to form cyclopropanecarboxylate ester. | 30–55 °C, 3–6 hours, solvents like methylene chloride or methyl t-butyl ether | Secondary esters preferred for better yields; phase transfer catalysts such as tributyl methylammonium chloride enhance reaction. |

| 4. Amidation (Ammonolysis) | Cyclopropanecarboxylate ester is reacted with gaseous ammonia in the presence of sodium ethylene glycoxide catalyst to form cyclopropanecarboxamide. | Anhydrous conditions, toluene solvent, sodium ethylene glycoxide catalyst | Catalyst system improves conversion to nearly 100%; avoids use of hazardous sodium alkoxides. |

| 5. Reduction or further amination | Cyclopropanecarboxamide is converted to cyclopropylamine via reduction or other suitable amination methods. | Typically involves hydride reagents or catalytic hydrogenation | Final purification yields cyclopropylamine for further use. |

This process is notable for its economic and safety improvements over prior art by avoiding hazardous sodium metal and optimizing catalyst systems for amidation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Cyclopropylamine synthesis from gamma-butyrolactone | Gamma-butyrolactone, HCl, secondary alcohol, NaOH, ammonia, sodium ethylene glycoxide | 70–75 °C, pressurized reactor, 3–6 hours, anhydrous conditions | High yield, economic, scalable, safer catalyst system | Requires pressure equipment, careful temperature control |

| Alkylation with 2-cyclopropylethyl halide | Cyclopropylamine, 2-cyclopropylethyl bromide/chloride, base | Anhydrous solvents, inert atmosphere | Direct, straightforward | Possible side reactions, need for purification |

| Grignard/organometallic addition | Cyclopropylmagnesium halide, electrophile | Low temperature, inert atmosphere | High reactivity, versatile | Moisture sensitive, requires careful handling |

| Reductive amination | 2-cyclopropylacetaldehyde, cyclopropylamine, NaBH3CN | Mild acidic, room temperature | Selective, mild conditions | Availability of aldehyde, reductant handling |

Research Findings and Optimization Notes

- The use of sodium ethylene glycoxide as a catalyst in the amidation step significantly improves conversion rates to nearly 100%, compared to traditional sodium methoxide catalysts which limit yields to about 85–88%.

- Secondary esters of 4-chlorobutyric acid are preferred intermediates for cyclization to cyclopropanecarboxylate esters, as they provide better yields and minimize side reactions such as polymerization or lactone reformation.

- Phase transfer catalysts such as tributyl methylammonium chloride enhance the cyclization reaction, allowing milder conditions and better temperature control.

- Reaction temperatures and pressures are critical for the ring cleavage and cyclization steps; optimal temperature ranges are 70–75 °C for ring cleavage and 30–55 °C for cyclization to balance reaction rate and product stability.

- Alkylation and reductive amination methods for introducing the 2-cyclopropylethyl group should be chosen based on substrate availability and scale, with reductive amination offering selectivity advantages in complex syntheses.

Q & A

Q. What strategies enhance its therapeutic potential in drug design?

- Methodological Answer :

- Prodrug Design : Modify amine groups with labile protecting groups (e.g., acetyl) to improve bioavailability .

- Formulation Studies : Develop liposomal or nanoparticle carriers to enhance blood-brain barrier penetration for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.